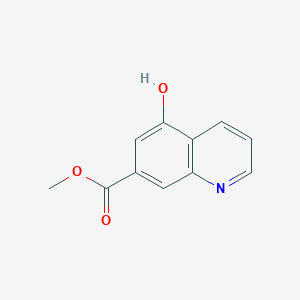

Methyl 5-hydroxyquinoline-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-hydroxyquinoline-7-carboxylate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mécanisme D'action

Target of Action

Quinoline compounds are known to interact with various biological targets. For instance, some quinoline derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain .

Mode of Action

The mode of action of quinoline compounds can vary greatly depending on their specific chemical structure. Some quinoline derivatives are known to chelate metal ions, which can disrupt the function of metal-dependent enzymes .

Biochemical Pathways

Quinoline compounds can affect various biochemical pathways. For example, some quinoline derivatives have been found to inhibit the function of 2-oxoglutarate (2OG) and iron-dependent oxygenases, enzymes involved in numerous biological processes .

Result of Action

The cellular and molecular effects of quinoline compounds can vary greatly. Some quinoline derivatives have been found to have anticancer, antioxidant, anti-inflammatory, antimalarial, and antituberculosis activities .

Analyse Biochimique

Biochemical Properties

Quinoline derivatives, to which this compound belongs, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific enzymes, proteins, and other biomolecules that Methyl 5-hydroxyquinoline-7-carboxylate interacts with are yet to be identified.

Cellular Effects

It is known that quinoline derivatives can have a wide range of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound is a powder at room temperature

Metabolic Pathways

Quinoline derivatives are known to be involved in various metabolic pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxyquinoline-7-carboxylate typically involves the reaction of 5-hydroxyquinoline-7-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can also be employed to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 5-hydroxyquinoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Applications De Recherche Scientifique

Methyl 5-hydroxyquinoline-7-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

8-Hydroxyquinoline: Known for its metal-chelating properties and used in various medicinal applications.

Quinoline: The parent compound, widely used in the synthesis of various derivatives with diverse biological activities.

Chloroquine: A well-known antimalarial drug that contains a quinoline moiety.

Uniqueness: Methyl 5-hydroxyquinoline-7-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications .

Activité Biologique

Methyl 5-hydroxyquinoline-7-carboxylate (MHQC) is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of MHQC, focusing on its anticancer, antimicrobial, anti-inflammatory, and antiviral properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

MHQC is characterized by a quinoline core with hydroxyl and carboxyl functional groups. Its molecular formula is C_10H_9NO_3, and it exhibits properties typical of quinoline derivatives, such as the ability to chelate metal ions and interact with various biological targets.

The biological activity of MHQC is attributed to several mechanisms:

- Enzyme Inhibition : MHQC has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.

- Metal Chelation : Like other quinoline derivatives, MHQC can chelate metal ions, disrupting the function of metal-dependent enzymes.

- Gene Expression Modulation : It influences cellular signaling pathways and gene expression, impacting cellular metabolism.

Anticancer Activity

MHQC exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines:

In vitro studies indicate that MHQC induces apoptosis in cancer cells through the activation of stress-related genes and the formation of covalent adducts with thiol groups in proteins .

Antimicrobial Activity

MHQC demonstrates potent antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values are summarized below:

| Pathogen | MIC (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0625 | |

| Klebsiella pneumoniae | 0.125 | |

| Pseudomonas aeruginosa | 0.125 |

These results suggest that MHQC could be a promising candidate for developing new antibacterial agents, particularly against antibiotic-resistant strains.

Anti-inflammatory Activity

The anti-inflammatory effects of MHQC are linked to its ability to inhibit COX-2 activity. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a potential therapeutic agent for inflammatory diseases.

Antiviral Activity

Recent studies have shown that MHQC possesses antiviral activity against Hepatitis B Virus (HBV). In vitro experiments indicated high inhibition rates of HBV replication at concentrations around 10 µM . The mechanism involves interference with viral replication processes.

Case Studies

- Anticancer Study : A study involving the treatment of HeLa cells with MHQC demonstrated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage .

- Antimicrobial Study : In a comparative study against standard antibiotics, MHQC showed comparable or superior efficacy against Staphylococcus aureus and Klebsiella pneumoniae, suggesting its potential as an alternative therapeutic agent .

- Antiviral Study : Research on the antiviral properties of MHQC revealed significant inhibition of HBV replication in cell cultures, indicating its potential use in treating viral infections .

Propriétés

IUPAC Name |

methyl 5-hydroxyquinoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)7-5-9-8(10(13)6-7)3-2-4-12-9/h2-6,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKJXSUTFUWWSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC=N2)C(=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.